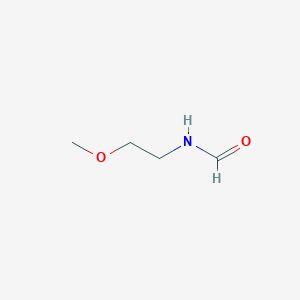

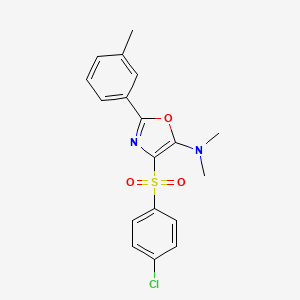

![molecular formula C14H13NO5S2 B2708619 2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide CAS No. 388621-22-5](/img/structure/B2708619.png)

2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide” is a chemical compound with the molecular formula C14H13NO5S2 . It is a derivative of benzo[d][1,3,2]dithiazole .

Synthesis Analysis

The synthesis of benzo[d][1,3,2]dithiazole compounds involves the Herz reaction . The initiating step involves the polarized S–Cl bonds, which ensures that the S atom is electrophilic and hence can be attacked by nucleophilic nitrogen .Molecular Structure Analysis

The benzo[d][1,3,2]dithiazole is a unique heteroaromatic functionality whose conjugated profile instills some fascinating electronic properties . It has a structure similar to the more common benzothiazole structure, with the carbon at the 2-position exchanged for sulfur .Chemical Reactions Analysis

Benzo[d][1,3,2]dithiazole compounds have been shown to be valuable synthetic intermediates in the preparation of a variety of other privileged aromatic and heteroaromatic targets . They have been used in the design and manufacture of organic dyes and are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antiproliferative Activity of Benzo[d]isothiazole Hydrazones : A study highlighted the synthesis of benzo[d]isothiazole hydrazones tested for antiretroviral activity. Although initially found inactive against viruses, these compounds exhibited cytotoxicity against human CD4+ lymphocytes and demonstrated antiproliferative activity against leukemia and solid tumor cell lines, suggesting their potential in cancer therapy (Vicini et al., 2006).

Catalytic and Material Science Applications

Zinc Anilido-oxazolinate Complexes : Research on zinc anilido-oxazolinate complexes, which serve as initiators for ring-opening polymerization, offers insights into the development of novel catalysts for polymer synthesis (Chen et al., 2007).

Photophysical Properties

Blue Emitting Fluorophores : A study on the synthesis and photophysical properties of novel fluorescent triazole derivatives, which emit in blue and green regions, demonstrates the potential of these compounds in developing new fluorescent materials for various applications (Padalkar et al., 2015).

Photochromic and Photophysical Studies

Photochromic 4,5-Dibenzothienylthiazoles : Investigation into the photochromic properties of 4,5-dibenzothienylthiazole derivatives, which undergo spontaneous elimination and substitution reactions upon light exposure, highlights their potential in developing photoresponsive materials (Nakagawa et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Benzo[d][1,3,2]dithiazole compounds are attracting greater attention in various research settings due to their unique electronic properties . They have potential applicability in not only small-scale laboratory synthetic and medicinal chemistry but also commercial-scale processes and increasingly materials chemistry . Future research may focus on exploring these applications further.

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S2/c1-2-20-12-9-7-11(8-10-12)15-21(16,17)13-5-3-4-6-14(13)22(15,18)19/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSWEMLJKZDTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide](/img/structure/B2708540.png)

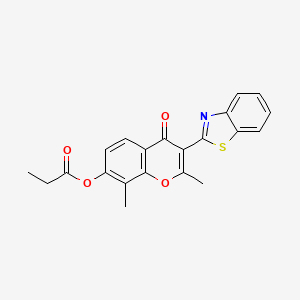

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)

![1-(2-Chlorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2708544.png)

![6-benzyl-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2708545.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)

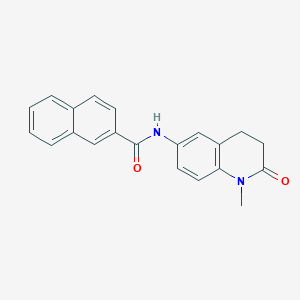

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2708550.png)

![5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2708558.png)